4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine (CTTA) is an organic compound with a molecular formula of C8H7ClNS. This compound has been studied for its potential medicinal applications due to its ability to interact with certain enzymes, receptors, and other proteins in the body. It is a member of the thiazole family, which is composed of compounds with a thiazole ring structure attached to a nitrogen atom. CTTA has been studied for its ability to modulate the activity of enzymes and receptors, and it has been found to have a variety of biological activities.
Scientific Research Applications
Corrosion Inhibition
- Application : The compound has been studied for its potential as a corrosion inhibitor. Quantum chemical parameters and molecular dynamics simulations were used to predict its performance in inhibiting corrosion of iron (Kaya et al., 2016).
Antimicrobial Agents
- Application : Synthesis of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine derivatives demonstrated notable antimicrobial activity. These compounds were found to be potent against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).
Anticancer Research
- Application : Research has been conducted to evaluate the anticancer activities of thiazole derivatives. These compounds showed promising results against various cancer cell lines, indicating their potential use in cancer treatment (Gomha et al., 2015).
Polymerization and Material Science
- Application : The compound has been used in the field of material science. For instance, it was involved in the study of LED-induced polymerization, highlighting its utility in photoinitiating applications (Zhang et al., 2015).
Photo-degradation Studies
- Application : Studies on the photo-degradation of thiazole-containing compounds, including this compound, have been carried out. This research is crucial for understanding the stability and degradation patterns of these compounds under various conditions (Wu et al., 2007).
Synthesis and Characterization
- Application : The compound has been involved in various synthetic routes to produce novel derivatives, contributing to the field of organic synthesis and chemical characterization (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus .
Mode of Action
It’s known that similar compounds can inhibit viral replication by interacting with the rna polymerase pb1-pb2 subunits of the influenza a virus .
Biochemical Pathways
It’s known that similar compounds can disrupt the replication of the influenza a virus, which suggests that it may affect pathways related to viral replication .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .
Result of Action
Similar compounds have been found to inhibit the replication of the influenza a virus .
Action Environment
Similar compounds have been found to be stable under normal storage conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUOGWZDXYEDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351496 |
Source
|
Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123971-45-9 |
Source
|
Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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